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Compound of Interest

Compound Name: Ledipasvir-dé

Cat. No.: B10820158

For Immediate Release

This technical guide provides an in-depth overview of Ledipasvir-d6, a deuterated analog of
the direct-acting antiviral agent Ledipasvir. This document is intended for researchers,

scientists, and drug development professionals, offering key data, experimental insights, and a
visualization of its mechanism of action.

Core Physicochemical Data

Ledipasvir-d6 serves as a critical internal standard for the quantitative analysis of Ledipasvir in
biological matrices, owing to its similar chemical properties and distinct mass. Key quantitative
data are summarized below.

Property Value Citation(s)
CAS Number 2050041-12-6 [1]
Molecular Formula Ca9HasDeF2NsOs [1]12]
Molecular Weight 895.04 g/mol [21[31[4]
Monoisotopic Mass 894.45109827 Da [5]

Mechanism of Action: Inhibition of HCV NS5A
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Ledipasvir targets the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), a
phosphoprotein essential for viral RNA replication and virion assembly.[4][6][7] While the
precise mechanism is not fully elucidated, it is understood that Ledipasvir inhibits the normal
function of NS5A, potentially by preventing its hyperphosphorylation, a step crucial for the viral
life cycle.[6][7][8] This disruption ultimately impedes the formation of new, infectious HCV
particles.

The following diagram illustrates the inhibitory effect of Ledipasvir on the HCV replication
complex.

Click to download full resolution via product page
Mechanism of Ledipasvir's inhibitory action on HCV NS5A.

Experimental Protocols
Synthesis of Ledipasvir (lllustrative)
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While a specific, detailed protocol for the synthesis of Ledipasvir-d6 is not publicly available,
the synthesis of its non-deuterated counterpart, Ledipasvir, has been described in patent
literature. A plausible synthesis would involve similar steps, incorporating deuterated starting
materials. A generalized, multi-step synthetic approach, based on published information, would
likely involve:

o Preparation of Key Intermediates: Synthesis of the core structural fragments of the molecule.
This would involve standard organic chemistry reactions to construct the fluorene, imidazole,
and benzimidazole moieties.

o Coupling Reactions: Stepwise coupling of the prepared intermediates. For instance, a Suzuki
coupling reaction could be employed to connect the benzimidazole and fluorene
components.

» Amide Bond Formation: Formation of the amide linkages, for example, by reacting a
carboxylic acid intermediate with an amine in the presence of a coupling agent like HATU (1-
[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate).

» Final Assembly and Deprotection: The final steps would involve the coupling of the larger
fragments and the removal of any protecting groups used during the synthesis.

For the synthesis of Ledipasvir-d6, deuterated L-valine derivatives would be incorporated
during the amide bond formation steps to introduce the six deuterium atoms.

Quantification by LC-MS/MS (Representative Protocol)

Ledipasvir-d6 is primarily used as an internal standard for the quantification of Ledipasvir in
biological samples, typically plasma. The following is a representative LC-MS/MS protocol
adapted from published methods for Ledipasvir analysis.

1. Sample Preparation (Protein Precipitation):

e To 100 pL of plasma sample, add an appropriate amount of Ledipasvir-d6 solution (as
internal standard).

e Add 300 pL of acetonitrile to precipitate plasma proteins.
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e Vortex the mixture for 1 minute.
e Centrifuge at 12,000 rpm for 10 minutes.

o Transfer the supernatant to a clean tube and evaporate to dryness under a stream of
nitrogen.

o Reconstitute the residue in 100 pL of the mobile phase.
2. Chromatographic Conditions:

e Column: A C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7
pum).

» Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and
acetonitrile.

e Flow Rate: 0.40 mL/min.
e Injection Volume: 2 pL.
3. Mass Spectrometric Conditions:
 lonization Mode: Electrospray lonization (ESI) in positive mode.
» Detection: Multiple Reaction Monitoring (MRM).
e MRM Transitions (Illustrative):
o Ledipasvir: m/z 889.8 —» 96.1
o Ledipasvir-d6: m/z 895.8 - (a corresponding fragment ion would be monitored)

This technical guide provides a foundational understanding of Ledipasvir-d6 for research and
development purposes. For specific applications, further optimization of experimental protocols
is recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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